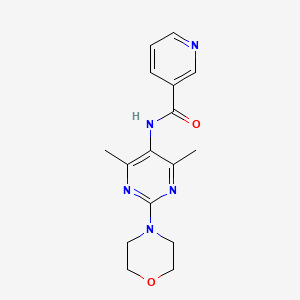![molecular formula C17H19NO3 B2365462 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436855-44-6](/img/structure/B2365462.png)
3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C17H19NO3 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxylic acid group and a carbamoyl group that is further substituted with a 3,5-dimethylphenyl group .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is involved in the synthesis and characterization of new alicyclic polymers. These polymers are designed for use as 193 nm photoresist materials in lithography. They are based on various cycloaliphatic co- and terpolymers, exhibiting solubility in organic solvents and varying glass transition temperatures dependent on their structure and mode of polymerization (Okoroanyanwu et al., 1998).
Catalysis in Polymerization
This chemical is also involved in the field of catalysis, particularly in the addition polymerization of norbornene derivatives. These processes utilize (η3-allyl)palladium(II) catalysts and lead to the formation of homo- and copolymers containing functional groups (Reinmuth et al., 1996).
Chemical Reactions and Analysis
It plays a role in the study of the reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives. This research is relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).
Photoreactive Polymer Applications
The compound is utilized in the development of photoreactive polymers like Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide). These polymers undergo photo-Fries rearrangement under UV irradiation, resulting in significant refractive index changes, making them suitable for optical applications such as waveguiding (Griesser et al., 2009).
Transition Metal Complex Preparation
It is also used in preparing transition metal complexes, such as dicopper(II), monocopper(I), diruthenium(II, III), and dimolybdenum(II,II) complexes. These complexes have been synthesized using either racemic or resolved forms of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Mccann et al., 1997).
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-5-10(2)7-13(6-9)18-16(19)14-11-3-4-12(8-11)15(14)17(20)21/h3-7,11-12,14-15H,8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDGTBBPOHBHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

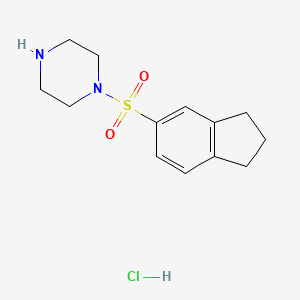
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
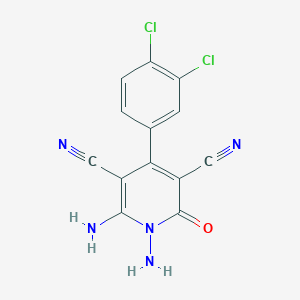
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
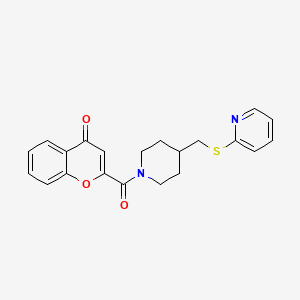
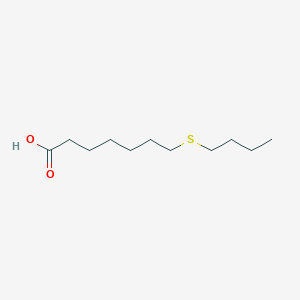
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
